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2,6-Nonadienal, (E,E)- - 17587-33-6

2,6-Nonadienal, (E,E)-

Catalog Number: EVT-321315
CAS Number: 17587-33-6
Molecular Formula: C9H14O
Molecular Weight: 138.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
trans,trans-2,6-Nonadienal is an aroma aldehyde reported to be found in muskmelon and kiwi fruit.

Hexanal

Compound Description: Hexanal is a straight-chain aldehyde with a six-carbon backbone. It is a frequent product of lipid oxidation, contributing to off-flavors described as "green" or "grassy". [, , , ]

(Z)-4-Heptenal

Compound Description: (Z)-4-Heptenal is an unsaturated aldehyde with a cis double bond at the 4-position. It is known to contribute "fishy" and "green" aromas to food products. [, ]

Relevance: This compound, similar to (E,E)-2,6-Nonadienal, is an unsaturated aldehyde that contributes to off-flavors in food. The difference lies in the number of double bonds, chain length, and the geometry of the double bond ((Z)-4-Heptenal has a cis configuration, while (E,E)-2,6-Nonadienal has trans configurations). [, ]

1-Octen-3-one

Compound Description: 1-Octen-3-one is an unsaturated ketone, often described as having a "mushroom" or "metallic" odor. It is a product of lipid oxidation and is frequently found in seafood. [, , ]

Relevance: While both are unsaturated and contribute to aroma profiles, 1-Octen-3-one differs from (E,E)-2,6-Nonadienal by being a ketone rather than an aldehyde. It also lacks the conjugated double bond system of (E,E)-2,6-Nonadienal. [, , ]

Methional

Compound Description: Methional, also known as 3-(Methylthio)propanal, is a volatile sulfur compound. It possesses a potent aroma described as "cooked potato-like". [, ]

(E)-2-Nonenal

Compound Description: (E)-2-Nonenal is an unsaturated aldehyde with a trans double bond at the 2-position. It is known for its "fatty", "green", and "cucumber-like" aroma and is often associated with the deterioration of food quality. [, , ]

(Z)-2-Nonenal

Compound Description: (Z)-2-Nonenal is the cis isomer of (E)-2-Nonenal, also an unsaturated aldehyde. It contributes to "green" and "cucumber-like" aromas, often associated with freshness in plant-based foods. [, , ]

Relevance: The relationship to (E,E)-2,6-Nonadienal here is analogous to (E)-2-Nonenal, with the key difference being the cis double bond configuration in (Z)-2-Nonenal. This isomerism influences its sensory properties compared to both the trans isomer and (E,E)-2,6-Nonadienal. [, , ]

(E,Z)-2,4-Nonadienal

Compound Description: This compound is a nine-carbon dialdehyde with one trans and one cis double bond. It contributes to the "fatty" and "green" aromas often found in cooked meat and seafood. [, , ]

(E,E)-2,4-Decadienal

Compound Description: (E,E)-2,4-Decadienal is an unsaturated aldehyde with two trans double bonds. It contributes to "fatty", "fried", and "citrus-like" aromas, often found in cooked meats. [, , ]

(E,E)-2,4-Octadienal

Compound Description: (E,E)-2,4-Octadienal is an unsaturated aldehyde with two trans double bonds. It is often described as having a "fatty" aroma and is found in various cooked foods. []

Relevance: This compound, like (E,E)-2,6-Nonadienal, possesses a conjugated double bond system, but with a shorter eight-carbon chain. This structural difference likely results in distinct sensory characteristics. []

(E,Z)-2,6-Nonadienal

Compound Description: This nine-carbon dialdehyde isomer of (E,E)-2,6-Nonadienal has one trans and one cis double bond. It contributes to "cucumber-like" and "green" aromas, often found in fruits and vegetables. [, , , ]

Relevance: This compound is an isomer of the target compound, differing only in the configuration of one double bond. This seemingly minor change can lead to significant differences in aroma perception. [, , , ]

Overview

2,6-Nonadienal, (E,E)- is a linear unsaturated aldehyde with the molecular formula C9H14OC_9H_{14}O and a molecular weight of 142.21 g/mol. It is characterized by two double bonds located at the second and sixth carbon atoms in its chain, which contribute to its unique chemical properties and reactivity. This compound is often noted for its presence in various natural substances and is utilized in the flavor and fragrance industries due to its pleasant aroma.

Source

2,6-Nonadienal can be derived from natural sources such as cucumbers, where it serves as a major flavor volatile. It can also be synthesized through various chemical processes, making it accessible for industrial applications .

Classification

2,6-Nonadienal falls under the category of aldehydes and more specifically, it is classified as an unsaturated aldehyde due to the presence of carbon-carbon double bonds along with the aldehyde functional group.

Synthesis Analysis

The synthesis of 2,6-Nonadienal can be achieved through multiple methods:

  1. Oxidation of Alcohols: One prominent method involves the oxidation of (Z3,Z6)-3,6-nonadien-1-ol using a sulfoxide compound in the presence of a sulfur trioxide complex and an amine compound. This method allows for high selectivity and yield .
  2. Wittig Reaction: Another approach utilizes the Wittig reaction involving appropriate phosphonium salts and aldehydes to form the desired nonadienal structure from simpler precursors .
  3. Partial Hydrogenation: The compound can also be synthesized through partial hydrogenation of specific alkyne derivatives, which leads to the formation of the unsaturated aldehyde .

These methods demonstrate versatility in synthetic pathways, allowing for both laboratory-scale and industrial-scale production.

Molecular Structure Analysis

Structure

The molecular structure of 2,6-Nonadienal consists of a nine-carbon chain with two double bonds at positions 2 and 6. The structural formula can be represented as:

CH3CH=CHCH=CHCH2C(=O)H\text{CH}_3-\text{CH}=\text{CH}-\text{CH}=\text{CH}-\text{CH}_2-\text{C}(=O)-\text{H}

Data

Key structural data includes:

  • Molecular Formula: C9H14OC_9H_{14}O
  • Molecular Weight: 142.21 g/mol
  • Boiling Point: Approximately 70 °C at reduced pressure (8 mmHg) .
Chemical Reactions Analysis

2,6-Nonadienal participates in various chemical reactions typical for aldehydes:

  1. Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack, allowing for subsequent reactions with alcohols to form hemiacetals or acetals.
  2. Oxidation Reactions: As an aldehyde, it can be oxidized to corresponding carboxylic acids under appropriate conditions.
  3. Condensation Reactions: It can react with amines to form imines or with other carbonyl compounds in aldol condensation reactions.

These reactions are crucial for its transformation into more complex molecules in organic synthesis.

Mechanism of Action

The mechanism of action for 2,6-Nonadienal primarily revolves around its role as a flavor compound and pheromone precursor. In biological systems, it may interact with olfactory receptors, contributing to the sensory perception of flavors in food products such as cucumbers and certain fruits. Its chemical reactivity allows it to participate in various metabolic pathways when ingested or absorbed by organisms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Characteristic green note with a high odor strength; often described as having a violet leaf aspect .
  • Solubility: Soluble in organic solvents but insoluble in water.

Chemical Properties

  • Reactivity: Exhibits typical aldehyde reactivity including oxidation and nucleophilic addition.
  • Stability: Stability can vary based on environmental conditions; factors affecting stability include temperature and exposure to light .
Applications

2,6-Nonadienal has significant applications in various fields:

  1. Flavoring Agent: Widely used in the food industry for imparting cucumber-like flavors to products.
  2. Fragrance Industry: Employed as a scent modifier due to its pleasant aroma profile that enhances green top notes in perfumes .
  3. Pheromone Research: Serves as a precursor for synthesizing aggregation pheromones used in pest control strategies .
  4. Research Applications: Utilized in biochemical studies exploring flavor compounds' stability and production mechanisms from natural sources like cucumbers .

Properties

CAS Number

17587-33-6

Product Name

2,6-Nonadienal, (E,E)-

IUPAC Name

(2Z,6Z)-nona-2,6-dienal

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

InChI

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,7-9H,2,5-6H2,1H3/b4-3-,8-7-

InChI Key

HZYHMHHBBBSGHB-KPDBFRNYSA-N

SMILES

CCC=CCCC=CC=O

Solubility

Not soluble in water; miscible in oil
soluble (in ethanol)
Soluble in most fixed oils; Insoluble in wate

Synonyms

2,6-nonadienal
2,6-nonadienal, (E,E)-isomer
2,6-nonadienal, (E,Z)-isomer
2-trans-6-cis-nonadienal

Canonical SMILES

CCC=CCCC=CC=O

Isomeric SMILES

CC/C=C\CC/C=C\C=O

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